8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

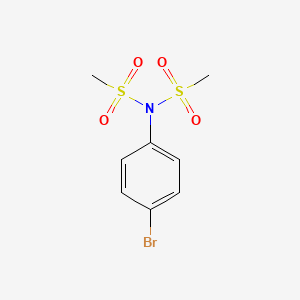

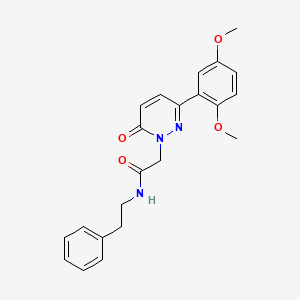

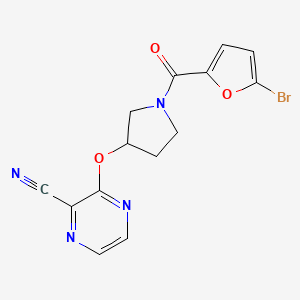

“8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a chemical compound . It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

Molecular Structure Analysis

The molecular formula of “8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is C9H9ClN2O . The structure of the compound includes a benzodiazepine ring, which is a fused benzene and diazepine ring .Physical And Chemical Properties Analysis

The molecular weight of “8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is 196.63 . Further physical and chemical properties were not found in the search results.Scientific Research Applications

Chemical Synthesis and Characterization

- Cycloaddition reactions using 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one as a precursor have been explored for the synthesis of 2a,4-Disubstituted 5-benzoyl-2-chloro/2,2-dichloro-2a,3,4,5-tetrahydro-azeto[1,2-a][1,5]benzodiazepin-1(2H)-ones (Xu, Zuo, & Chan, 2001).

- The compound has been synthesized, characterized using various techniques, and its structure confirmed by single crystal X-ray diffraction studies. It's important in exploring molecular interactions through Hirshfeld surface analysis (Naveen et al., 2019).

Molecular and Conformational Analysis

- Conformational analysis of derivatives of 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, like lofendazam, has been carried out using 1H NMR spectroscopy. This analysis aids in understanding the structural dynamics of these compounds (Aversa et al., 1981).

- Studies on the molecular dynamics of substituted derivatives of this compound reveal that they adopt cycloheptadiene-like boat conformations, providing insights into their conformational energies and molecular behavior (Malik et al., 1989).

Applications in Biological Studies

- Investigations into the derivatives of this compound for their supporting activity against human cancers have been reported. Such research contributes to the development of potential therapeutic agents (Naveen et al., 2019).

- The synthesis and anti-HIV-1 RT activity of derivatives of 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one have been explored, highlighting its potential in antiviral drug development (Chander et al., 2017).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name |

7-chloro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)12-9(13)3-4-11-7/h1-2,5,11H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRJYVZLBHBAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2438782.png)

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)

![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)